
3-Iodobenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-Benzyl Alcohol can be synthesized through several methods. One common method involves the iodination of benzyl alcohol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 3-Iodo-Benzyl Alcohol may involve the use of more efficient and scalable methods. For example, the use of a CeCl3·7H2O/NaI system in acetonitrile has been reported to enable a mild and efficient preparation of iodides from alcohols . This method is attractive due to its simplicity, low cost of reagents, and ease of use.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-Benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 3-iodobenzaldehyde or 3-iodobenzoic acid.
Reduction: The iodine atom can be reduced to form benzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.
Major Products:
- Oxidation of 3-Iodo-Benzyl Alcohol can yield 3-iodobenzaldehyde or 3-iodobenzoic acid.
- Reduction can yield benzyl alcohol.
- Substitution reactions can yield various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Iodobenzyl alcohol is utilized in the synthesis of biologically active compounds. It serves as a precursor for various pharmaceuticals and radiolabeled compounds.
Case Study: Synthesis of Radiolabeled Compounds
In a study focused on the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, researchers synthesized two radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine using this compound. These compounds were labeled with fluorine-18 and iodine-131, demonstrating the utility of this compound in developing imaging agents for cancer diagnostics .
Organic Synthesis
The compound plays a crucial role in various synthetic transformations, particularly in cross-coupling reactions.
Table 1: Synthetic Transformations Involving this compound
Materials Science
This compound is also significant in materials science, particularly in developing advanced materials with specific properties.
Case Study: Dendritic Metalloporphyrins
Research has demonstrated the use of this compound in synthesizing iron(II) porphyrins functionalized with dendritic structures. These compounds mimic hemoglobin and have potential applications in oxygen transport and storage .
Mechanism of Action
The mechanism of action of 3-Iodo-Benzyl Alcohol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the iodine is attached. This results in the formation of a new carbon-nucleophile bond and the release of iodide ion.
Comparison with Similar Compounds
Benzyl Alcohol: Lacks the iodine atom and has different reactivity and applications.
3-Iodobenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
3-Iodobenzoic Acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: 3-Iodo-Benzyl Alcohol is unique due to the presence of both the iodine atom and the hydroxymethyl group. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
3-Iodobenzyl alcohol (CAS No. 57455-06-8) is a halogenated aromatic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.
- Molecular Formula : C₇H₇IO
- Molecular Weight : 234.03 g/mol
- Structure : Contains a hydroxyl group (-OH) and an iodine atom attached to a benzene ring.
Antimicrobial Properties
This compound has demonstrated notable antibacterial activity. Research indicates that it exhibits selective antibacterial effects against Gram-positive bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Bacillus subtilis, showcasing its potential as a therapeutic agent in treating infections caused by these pathogens .
The antibacterial mechanism of this compound is believed to involve disruption of bacterial cell membranes, leading to cell lysis. The presence of the iodine atom enhances its reactivity, allowing it to interact with microbial cellular components, which contributes to its antimicrobial efficacy .
Potential in Drug Development
Due to its biological activity, this compound is being explored as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance its pharmacological properties. For example, derivatives of this compound have been synthesized and evaluated for their potential as anti-cancer agents .
Agricultural Uses
In addition to its medicinal applications, this compound is also being investigated for use as a pesticide. Its bioconjugate properties enable it to be coupled with other compounds, enhancing its effectiveness in agricultural applications .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Iodobenzyl alcohol with high purity for research purposes?
- Methodology : this compound can be synthesized via cross-coupling reactions, such as the reaction of iodobenzene derivatives with zinc reagents under palladium catalysis . Alternatively, reduction of 3-iodobenzaldehyde using sodium borohydride (NaBH₄) in ethanol at room temperature provides a straightforward route. Purification typically involves column chromatography or recrystallization to achieve >95% purity. Melting point (252°C) and density (1.842 g/mL at 25°C) are critical for verifying purity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR can confirm the presence of the hydroxyl (-OH) and iodo (-I) groups. The aromatic protons appear as distinct multiplet signals due to the iodine substituent’s electron-withdrawing effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 234.949 (C₇H₇IO⁺) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and methanol/water mobile phase .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Use personal protective equipment (PPE): gloves, goggles, and lab coats to avoid skin/eye contact (Risk Code: 36/37/38) .
- In case of exposure, rinse eyes with water for 15 minutes (Safety Code S26) and dispose of waste via certified hazardous waste handlers .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this compound to improve yields?
- Methodology :
- Catalyst Selection : Copper chloride complexed with 8-hydroxyquinoline (37) in 3-dimethyl-2-imidazolidinone (DMI) at 150°C enhances diaryl ether formation while recovering unreacted benzyl alcohol .
- Reaction Monitoring : Use TLC or GC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equivalents of zinc reagent) to minimize side products .
Q. How does the introduction of an iodine atom at the 3-position influence the reactivity of benzyl alcohol derivatives in organometallic reactions?
- Methodology :
- The iodine atom acts as a directing group in electrophilic substitution, favoring meta-substitution. Its strong electron-withdrawing nature increases the electrophilicity of the benzene ring, facilitating Suzuki-Miyaura or Ullmann couplings .
- Kinetic Studies : Compare reaction rates of 3-iodo vs. non-halogenated benzyl alcohols using DFT calculations to quantify electronic effects .
Q. In pharmacological studies, how is this compound utilized in the development of adenosine receptor agonists?
- Methodology :
- Structure-Activity Relationship (SAR) : The 3-iodobenzyl group in ligands like Cl-IB-MECA enhances A₃ adenosine receptor (A3AR) affinity (Kᵢ = 0.38 nM) by fitting into a hydrophobic subpocket. Docking studies using A3AR homology models guide substitutions at the N⁶ and ribose positions .
- Functional Assays : Measure cAMP inhibition in cancer cell lines (e.g., HCT-116) to evaluate anti-proliferative effects linked to Wnt signaling downregulation .
Q. What are the key considerations when designing catalytic systems for reactions involving this compound?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMI) stabilize transition states in copper-catalyzed etherifications .
- Temperature Control : Reactions at 150°C improve kinetics but require reflux setups to prevent decomposition. Lower temperatures (80–100°C) may reduce side reactions in palladium-catalyzed couplings .
Q. Data Contradiction Analysis
- Synthesis Yields : reports cross-coupling yields >80%, while highlights full recovery of benzyl alcohol in diaryl ether synthesis. Researchers should compare ligand/catalyst systems (e.g., Pd vs. Cu) and solvent polarity to reconcile discrepancies .
- Pharmacological Potency : Cl-IB-MECA’s Kᵢ varies between 1.0 nM (wild-type A3AR) and 0.38 nM (mutant H272E). Mutagenesis studies are critical to contextualize binding affinity differences .
Properties
IUPAC Name |
(3-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCCNWSXJHGUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206065 | |
Record name | Benzyl alcohol, m-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57455-06-8 | |
Record name | (3-Iodophenyl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57455-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057455068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, m-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-IODOBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASC64V76VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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